

Chemical Structure and Properties of Tenaxin I

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Compound of Interest

Compound Name: *Tenaxin I*

Cat. No.: *B3339230*

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Tenaxin I is a flavonoid, specifically a flavone, that has been isolated from plant sources such as *Radix Scutellariae* (*Scutellaria baicalensis*) and *Lagochilus leiocanthus*.^{[1][2][3]} Its chemical structure is characterized by a 2-phenylchromen-4-one backbone with multiple hydroxyl and methoxy substitutions.

Table 1: Chemical Identifiers and Properties of **Tenaxin I**

Property	Value	Reference
IUPAC Name	5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxychromen-4-one	[4]
Molecular Formula	C18H16O7	[1][4]
Molecular Weight	344.32 g/mol	[1]
SMILES	<chem>COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3O)OC</chem>	[1]
InChI	InChI=1S/C18H16O7/c1-22-16-14(21)13-11(20)8-12(9-6-4-5-7-10(9)19)25-15(13)17(23-2)18(16)24-3/h4-8,19,21H,1-3H3	[4]
CAS Number	86926-52-5	[1]
Classification	Flavonoid, Flavone	[1]

Biological Activity: Neuraminidase Inhibition

Tenaxin I has been identified as an inhibitor of neuraminidase, a key enzyme in the influenza virus life cycle.[1] Neuraminidase is responsible for cleaving sialic acid residues on the surface of host cells, which allows for the release of newly formed viral particles. Inhibition of this enzyme can therefore prevent the spread of the virus.

While the neuraminidase inhibitory activity of **Tenaxin I** is documented, specific quantitative data such as the 50% inhibitory concentration (IC50) are not readily available in the reviewed literature. However, for context, other flavonoids have been shown to inhibit influenza neuraminidase with varying potencies.

Experimental Protocols

Extraction and Isolation of Flavonoids from *Scutellaria baicalensis*

The following is a representative protocol for the extraction of flavonoids from the roots of *Scutellaria baicalensis*, from which **Tenaxin I** can be isolated. This protocol is a synthesis of methodologies described in the literature.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- Dried roots of *Scutellaria baicalensis*
- Ethanol (various concentrations, e.g., 50-70%)
- Deionized water
- Grinder or mill
- Reflux extraction apparatus or ultrasonic bath
- Filter paper or vacuum filtration system
- Rotary evaporator
- Chromatography columns (e.g., silica gel, Sephadex)
- Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

Protocol:

- Sample Preparation:
 - Grind the dried roots of *Scutellaria baicalensis* into a fine powder.
 - Dry the powder in an oven at 60°C to a constant weight to remove residual moisture.
- Extraction:
 - Solvent Selection: Prepare an aqueous ethanol solution (e.g., 60% ethanol).

- Solid-to-Liquid Ratio: Mix the powdered root with the extraction solvent at a ratio of 1:20 to 1:40 (g/mL).
- Extraction Method:
 - Reflux Extraction: Place the mixture in a round-bottom flask and perform reflux extraction at approximately 60-70°C for 2-3 hours.
 - Ultrasonic-Assisted Extraction (UAE): Alternatively, place the mixture in an ultrasonic bath and sonicate for 20-30 minutes at a controlled temperature.
- Filtration: After extraction, cool the mixture and filter it through filter paper or a vacuum filtration system to separate the extract from the solid plant material.
- Concentration:
 - Concentrate the filtered extract using a rotary evaporator under reduced pressure to remove the ethanol.
 - The resulting aqueous concentrate can be used for further purification.
- Purification (Column Chromatography):
 - Initial Fractionation: The crude extract can be subjected to column chromatography on silica gel. A step gradient of solvents with increasing polarity (e.g., starting with n-hexane, then mixtures of hexane and ethyl acetate, followed by ethyl acetate and methanol) is used to elute different fractions.
 - Further Purification: Fractions containing flavonoids of interest can be further purified using repeated column chromatography, possibly with different stationary phases like Sephadex LH-20, to isolate individual compounds like **Tenaxin I**.
 - Monitoring: The composition of the fractions is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Neuraminidase Inhibition Assay

The following is a general protocol for a fluorescence-based neuraminidase inhibition assay, which can be used to determine the IC₅₀ value of **Tenaxin I**. This protocol is based on the use of the fluorogenic substrate 2'-(4-methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA).
[6][7]

Materials:

- Influenza virus neuraminidase
- **Tenaxin I** (or other test compounds)
- MUNANA substrate
- Assay buffer (e.g., MES buffer with CaCl₂, pH 6.5)
- Stop solution (e.g., NaOH)
- 96-well black microplates
- Fluorometer

Protocol:

- Preparation of Reagents:
 - Prepare a stock solution of **Tenaxin I** in a suitable solvent (e.g., DMSO).
 - Prepare serial dilutions of the **Tenaxin I** stock solution in the assay buffer to obtain a range of test concentrations.
 - Prepare a solution of neuraminidase in the assay buffer. The optimal concentration of the enzyme should be determined in preliminary experiments.
 - Prepare a solution of MUNANA in the assay buffer.
- Assay Procedure:
 - In a 96-well black microplate, add the following to each well:

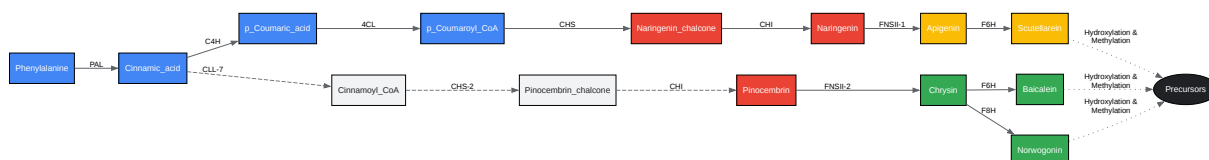
- A fixed volume of the neuraminidase solution.
- A corresponding volume of each dilution of **Tenaxin I** or a positive control (e.g., zanamivir). For the negative control wells, add the assay buffer instead of an inhibitor.
- Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding a fixed volume of the MUNANA substrate to all wells.
- Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
- Measurement:
 - Stop the reaction by adding a stop solution (e.g., NaOH).
 - Measure the fluorescence intensity in each well using a fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.
- Data Analysis:
 - Calculate the percentage of neuraminidase inhibition for each concentration of **Tenaxin I** using the following formula: % Inhibition = $[1 - (\text{Fluorescence of test sample} / \text{Fluorescence of negative control})] * 100$
 - Plot the percentage inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Signaling and Biosynthetic Pathways

Biosynthesis of Flavonoid Precursors in *Scutellaria baicalensis*

Tenaxin I is a methoxylated flavone. Its biosynthesis in *Scutellaria baicalensis* follows the flavonoid biosynthesis pathway. The diagram below illustrates the general pathway leading to

the core flavonoid structures that are precursors to **Tenaxin I**.

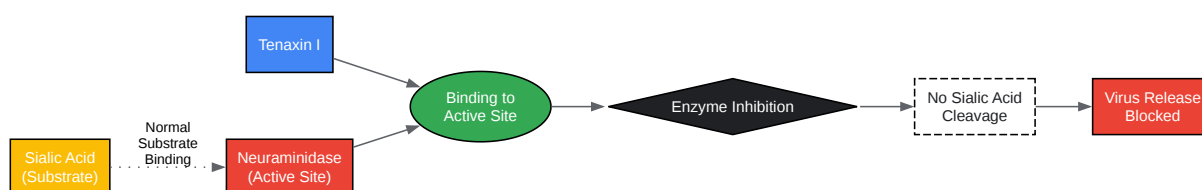


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Caption: Flavonoid biosynthesis pathways in *Scutellaria baicalensis*.

Proposed Mechanism of Neuraminidase Inhibition

The specific signaling pathways modulated by **Tenaxin I** are not extensively detailed in the available literature. However, the mechanism of action for flavonoid-based neuraminidase inhibitors generally involves the binding of the flavonoid to the active site of the neuraminidase enzyme. This binding prevents the natural substrate, sialic acid, from accessing the active site, thereby inhibiting the enzyme's function. The logical relationship is depicted below.



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Caption: Proposed mechanism of neuraminidase inhibition by **Tenaxin I**.

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